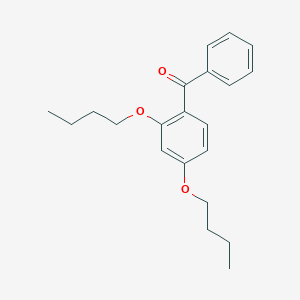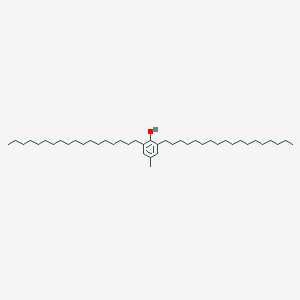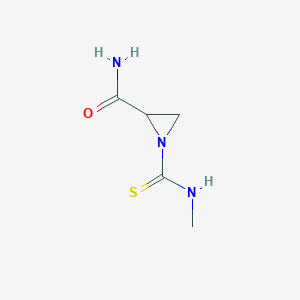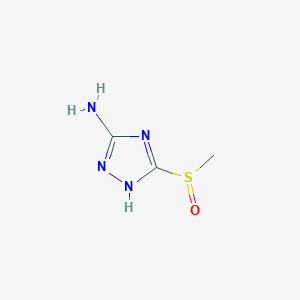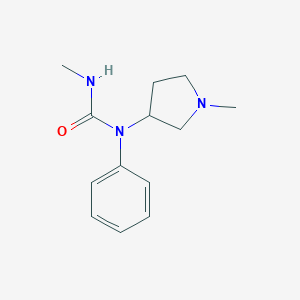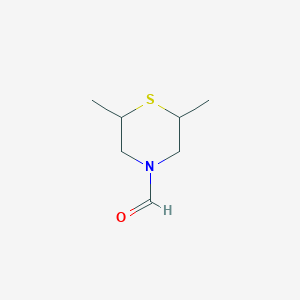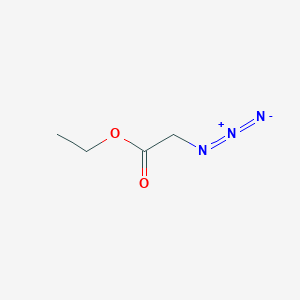
1-(2-Amino-4-methylphenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-methylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent and tear gas. It is a white crystalline powder that is soluble in water and other polar solvents. CN was first synthesized in 1871 by the German chemist Theodor Curtius. Since then, it has been used by law enforcement agencies around the world to disperse crowds and control riots.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-methylphenyl)-2-chloroethanone is not well understood. It is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. This leads to lacrimation, coughing, and difficulty breathing. 1-(2-Amino-4-methylphenyl)-2-chloroethanone may also act on the nervous system, causing pain, confusion, and disorientation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Amino-4-methylphenyl)-2-chloroethanone have been studied extensively. 1-(2-Amino-4-methylphenyl)-2-chloroethanone exposure has been shown to cause oxidative stress and inflammation in the lungs and other organs. It can also cause DNA damage and cell death. 1-(2-Amino-4-methylphenyl)-2-chloroethanone exposure has been linked to the development of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-4-methylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It is also relatively cheap compared to other chemical agents used in research. However, 1-(2-Amino-4-methylphenyl)-2-chloroethanone has several limitations. It is a highly toxic compound that can cause serious health problems if not handled properly. It is also a potent irritant that can cause severe eye and respiratory irritation.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-4-methylphenyl)-2-chloroethanone. One area of research is the development of safer and more effective riot control agents. Another area of research is the development of new treatments for respiratory diseases caused by tear gas exposure. Finally, research is needed to better understand the long-term health effects of tear gas exposure on humans and animals.
Conclusion
In conclusion, 1-(2-Amino-4-methylphenyl)-2-chloroethanone is a chemical compound that has been widely used as a riot control agent and tear gas. It has been used extensively in scientific research to study the effects of tear gas exposure on human physiology and behavior. Although the mechanism of action of 1-(2-Amino-4-methylphenyl)-2-chloroethanone is not well understood, it is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. 1-(2-Amino-4-methylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but it also has several limitations. Future research is needed to develop safer and more effective riot control agents and to better understand the long-term health effects of tear gas exposure.
Synthesemethoden
1-(2-Amino-4-methylphenyl)-2-chloroethanone can be synthesized by the reaction of chloroacetyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces 1-(2-Amino-4-methylphenyl)-2-chloroethanone as a white crystalline solid with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-methylphenyl)-2-chloroethanone has been widely used as a tool in scientific research to study the effects of tear gas on human physiology and behavior. It has been used to investigate the effects of tear gas exposure on lung function, heart rate, blood pressure, and other physiological parameters. 1-(2-Amino-4-methylphenyl)-2-chloroethanone has also been used in animal studies to investigate the effects of tear gas exposure on the nervous system and behavior.
Eigenschaften
CAS-Nummer |
109532-23-2 |
|---|---|
Produktname |
1-(2-Amino-4-methylphenyl)-2-chloroethanone |
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(2-amino-4-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
BEZVNVUGWZWWDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(2-amino-4-methylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




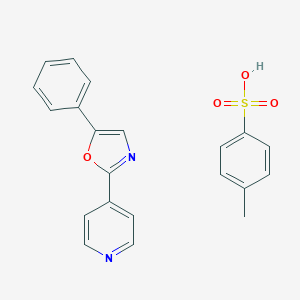
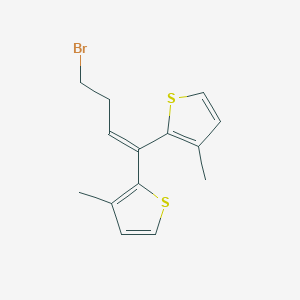
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
